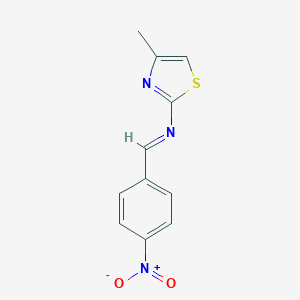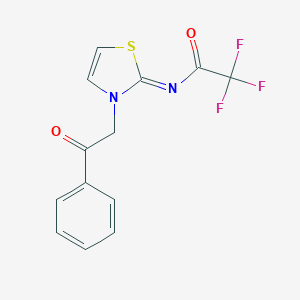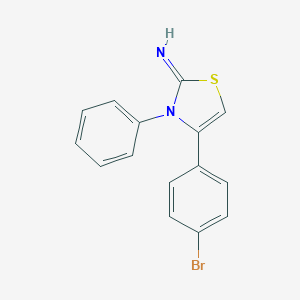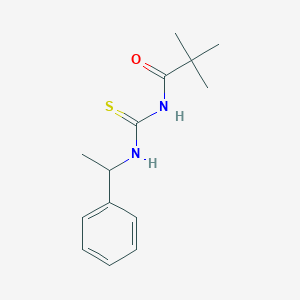![molecular formula C24H33BO2 B372377 (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane](/img/structure/B372377.png)
(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane is an organoboron compound characterized by its unique structure, which includes a hex-3-en-3-yl group and two 4-methoxy-2,6-dimethylphenyl groups bonded to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane typically involves the reaction of hex-3-en-3-ylboronic acid with 4-methoxy-2,6-dimethylphenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: The compound can be utilized in the development of boron-containing drugs and bioactive molecules.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction can modulate the activity of molecular targets and pathways, leading to desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- [(Z)-hex-3-en-3-yl]-bis(4-methoxyphenyl)borane
- [(Z)-hex-3-en-3-yl]-bis(2,6-dimethylphenyl)borane
- (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane
Uniqueness
This compound is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Propiedades
Fórmula molecular |
C24H33BO2 |
|---|---|
Peso molecular |
364.3g/mol |
Nombre IUPAC |
[(Z)-hex-3-en-3-yl]-bis(4-methoxy-2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H33BO2/c1-9-11-20(10-2)25(23-16(3)12-21(26-7)13-17(23)4)24-18(5)14-22(27-8)15-19(24)6/h11-15H,9-10H2,1-8H3/b20-11+ |
Clave InChI |
KNTIQRJOCZGFSX-RGVLZGJSSA-N |
SMILES |
B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC |
SMILES isomérico |
B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)/C(=C/CC)/CC |
SMILES canónico |
B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)



![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B372310.png)
![N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B372311.png)




